Phaseollin

Übersicht

Beschreibung

Phaseolin ist das Hauptreservesglobulin, das in den Samen der Gartenbohne (Phaseolus vulgaris L.) vorkommt. Es wurde erstmals 1894 von Thomas Burr Osborne isoliert und charakterisiert . Phaseolin ist bekannt für seine Fähigkeit, die Aktivität des Enzyms α-Amylase zu hemmen, das für die Spaltung von Kohlenhydraten verantwortlich ist . Diese Eigenschaft macht pflanzliche Extrakte, die Phaseolin enthalten, wertvoll in Nahrungsergänzungsmitteln und medizinischen Produkten .

Wissenschaftliche Forschungsanwendungen

Phaseolin has several scientific research applications. It has been shown to have antioxidant, antigenotoxic, and chemopreventive properties . Phaseolin can inhibit lipopolysaccharide-induced inflammation in RAW 264.7 macrophages and zebrafish larvae . Additionally, phaseolin modulates gut mucin flow and gene expression in rats, indicating its potential use in gut health research . Phaseolin is also used in the study of protein storage and transport mechanisms in plants .

Wirkmechanismus

Target of Action

Phaseollin primarily targets oxidative stress and DNA damage induced by harmful agents in the body . It also attenuates inflammation in cells .

Mode of Action

This compound interacts with its targets by inhibiting oxidative stress and DNA damage . It has been suggested that this compound acts on the plasma membrane or affects some process needed for membrane function . In inflammation models, this compound inhibited the production of nitric oxide and the expression of inducible nitric oxide synthase .

Biochemical Pathways

This compound affects the biochemical pathways related to oxidative stress, DNA damage, and inflammation . It inhibits lipoperoxidation, protein oxidation, and nitrites induction generated by harmful agents . It also suppresses pro-inflammatory mediators such as cyclooxygenase 2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in a dose-dependent manner .

Pharmacokinetics

It is known that this compound is a soluble protein that accumulates in the protein storage vacuoles of common bean .

Result of Action

The result of this compound’s action is the reduction of oxidative stress, DNA damage, and inflammation . It has been shown to reduce DNA damage induced by harmful agents in both organs by more than 90% and reduced the harmful agent-induced aberrant crypts by 84% . It also reduced matrix metalloproteinase (MMP) activity as well as macrophage adhesion in vitro .

Action Environment

The action of this compound is influenced by environmental factors. It is produced by the common bean in response to external stimuli such as insect bites, microorganisms, and chemical irritants .

Biochemische Analyse

Biochemical Properties

Phaseollin interacts with various enzymes and proteins. For instance, it has been found that prenyltransferases, which are involved in the biosynthesis of this compound, are located in the envelope membrane of plastids . The biosynthesis of this compound involves 2′-hydroxylation of daidzein, reduction to the isoflavanone, further reduction, dehydration and cyclization to the pterocarpan, and prenylation to give phaseollidin and then cyclization and dehydrogenation to give this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit lipopolysaccharide (LPS)-mediated production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophages . It also suppressed pro-inflammatory mediators such as cyclooxygenase 2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in a dose-dependent manner .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been found to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB) . Furthermore, this compound reduced matrix metalloproteinase (MMP) activity as well as macrophage adhesion in vitro and the recruitment of leukocytes in vivo by downregulating Ninjurin 1 (Ninj1), an adhesion molecule .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been found that the this compound-amylase complex is dissociated at low pH values, apparently as a result of destruction of the enzyme .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is part of the isoflavonoid phytoalexin biosynthesis pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. For instance, it has been found that this compound is cotranslationally introduced into the lumen of the endoplasmic reticulum and from there, it is transported through the Golgi complex to the storage vacuoles .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well known. It has been found that prenyltransferases, which are involved in the biosynthesis of this compound, are located in the envelope membrane of plastids .

Vorbereitungsmethoden

Phaseolin ist ein homotrimeres, lösliches Protein, das sich in den Protein-Speicher-Vakuolen von Keimblätternzellen ansammelt . Seine Synthese, Reifung und intrazelluläre Zielführung werden durch den sekretorischen Weg vermittelt, der Proteine in das endoplasmatische Retikulum (ER) und von dort zur Zelloberfläche oder zu den Vakuolen transportiert . Im Laufe der Jahre wurden verschiedene Verfahren zur Extraktion von Phaseolin aus Samen entwickelt. Eine einfache Technik besteht darin, Phaseolin durch Verdünnung aus einer rohen sauren Salzlösung auszufällen .

Analyse Chemischer Reaktionen

Phaseolin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Es ist bei allen pH-Werten in 0,5 M NaCl hochgradig löslich, hat aber eine begrenzte Löslichkeit in sauren Lösungsmitteln bei niedrigeren Salzkonzentrationen . Zweiwertige Kationen sind im Allgemeinen effektiver als einwertige Kationen bei der Ausfällung von Phaseolin . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Formen von Phaseolin mit unterschiedlichen Löslichkeits- und Stabilitätseigenschaften .

Wissenschaftliche Forschungsanwendungen

Phaseolin hat mehrere wissenschaftliche Forschungsanwendungen. Es hat sich gezeigt, dass es antioxidative, antigenotoxische und chemopräventive Eigenschaften besitzt . Phaseolin kann die Lipopolysaccharid-induzierte Entzündung in RAW 264.7-Makrophagen und Zebrafischlarven hemmen . Zusätzlich moduliert Phaseolin den Schleimfluss und die Genexpression im Darm von Ratten, was auf seine potenzielle Verwendung in der Darmgesundheitsforschung hindeutet . Phaseolin wird auch in der Untersuchung von Protein-Speicher- und Transportmechanismen in Pflanzen verwendet .

Wirkmechanismus

Phaseolin übt seine Wirkung aus, indem es die Aktivität des Enzyms α-Amylase hemmt, das für die Spaltung von Kohlenhydraten verantwortlich ist . Diese Hemmung führt zu einer Abnahme der postprandialen Plasma-Hyperglykämie und Insulinspiegel, einer erhöhten Resistenz von Stärke gegen Verdauung und einer erhöhten Aktivität von Dickdarm-Bakterien . Phaseolin wird kotranslational in das Lumen des ER eingeführt und durch den Golgi-Apparat zu den Speicher-Vakuolen transportiert .

Vergleich Mit ähnlichen Verbindungen

Phaseolin ähnelt anderen Speicherproteinen wie Legumin und Vicilin, weist aber signifikante Unterschiede in Löslichkeit, Hitzebeständigkeit und chemischer Zusammensetzung auf . Andere ähnliche Verbindungen umfassen Lektin, Proteaseinhibitoren und α-Amylase-Inhibitoren, die in den Sorten der Gartenbohne vorkommen . Phaseolin ist einzigartig in seiner Fähigkeit, Homotrimere zu bilden, und seinen spezifischen intrazellulären Zielmechanismen .

Eigenschaften

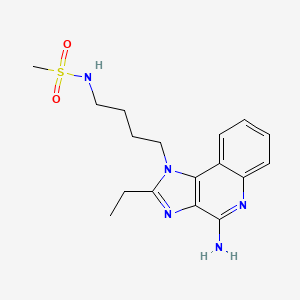

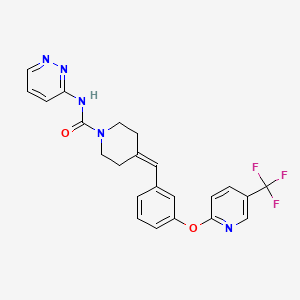

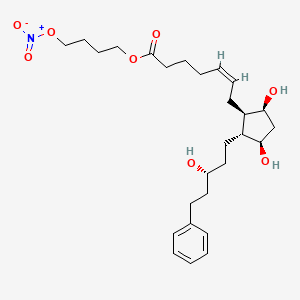

IUPAC Name |

17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-14-16(24-20)6-5-12-15-10-22-17-9-11(21)3-4-13(17)19(15)23-18(12)14/h3-9,15,19,21H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTDZKXXJRRKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871956 | |

| Record name | 3,3-Dimethyl-6b,12b-dihydro-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phaseollin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13401-40-6 | |

| Record name | Phaseollin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 - 178 °C | |

| Record name | Phaseollin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)

![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)

![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)

![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)